
3-(Amino(carboxy)methyl)-1H-indole-7-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Amino(carboxy)methyl)-1H-indole-7-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-(Amino(carboxy)methyl)-1H-indole-7-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another common method involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds in the presence of a base and a catalytic amount of copper(I) iodide .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other cyclization reactions that can be scaled up efficiently. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(Amino(carboxy)methyl)-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(Amino(carboxy)methyl)-1H-indole-7-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Amino(carboxy)methyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar chemical properties.
3-Amino-1H-indole-2-carboxylates: Used in the synthesis of pyrimidoindole derivatives.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Uniqueness
3-(Amino(carboxy)methyl)-1H-indole-7-carboxylic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-[amino(carboxy)methyl]-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c12-8(11(16)17)7-4-13-9-5(7)2-1-3-6(9)10(14)15/h1-4,8,13H,12H2,(H,14,15)(H,16,17) |
InChI Key |
NLTAZACBMQIQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


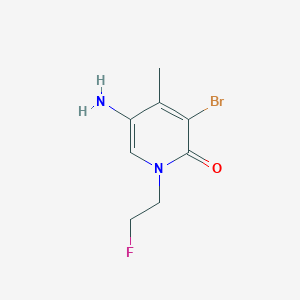
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
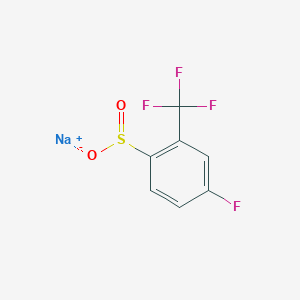

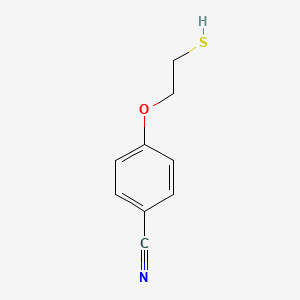
![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
![2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13206029.png)
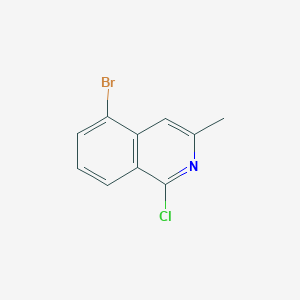
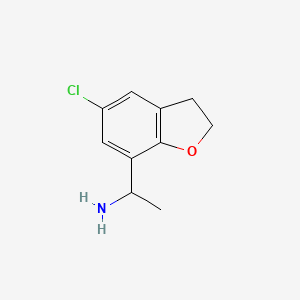
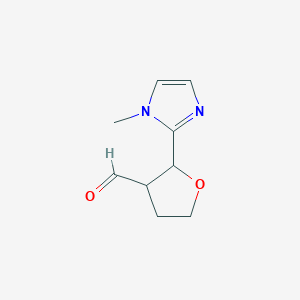
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)


